

The Discovery and Synthesis of INCB9471: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of **INCB9471**, a potent and selective C-C chemokine receptor 5 (CCR5) antagonist investigated for the treatment of HIV-1 infection. The information presented is collated from key scientific publications and clinical trial data to serve as a comprehensive resource for professionals in the field of drug development.

Discovery of INCB9471: A Structure-Guided Approach

The discovery of **INCB9471** was the result of a targeted drug discovery program aimed at identifying novel, orally bioavailable CCR5 antagonists for the treatment of HIV-1. The rationale for targeting CCR5 stems from the observation that this receptor is a major co-receptor for the entry of R5-tropic HIV-1 strains into host cells.[1][2] Individuals with a homozygous 32-base pair deletion in the CCR5 gene are highly resistant to HIV-1 infection, highlighting the therapeutic potential of blocking this receptor.[3]

The discovery process for **INCB9471** was initiated with the selection of an indane ring as a novel bicyclic system.[3] This choice was based on conformational analysis to identify a rigid scaffold that could correctly orient the key pharmacophoric elements for optimal interaction with the CCR5 receptor.[4] A systematic structure-activity relationship (SAR) study was then undertaken to optimize the initial lead compounds.

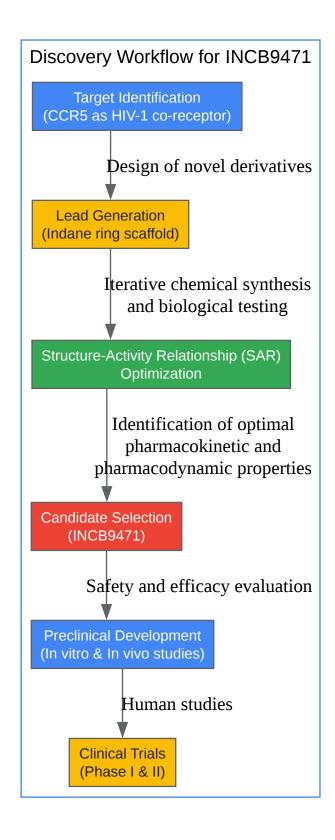


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Key modifications included the introduction of a trifluoromethyl group on the indane ring, which significantly improved the antiviral potency.[3] Further optimization of the alkoxy substituent at the 2-position of the indane ring led to the identification of compound 22a, later named INCB9471.[3] This compound exhibited a superior profile, including high affinity for CCR5, potent anti-HIV-1 activity, excellent receptor selectivity, and favorable oral bioavailability.[3][5]





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Discovery Workflow for INCB9471



Mechanism of Action: Allosteric Antagonism of CCR5

INCB9471 functions as a potent, selective, and noncompetitive antagonist of the CCR5 receptor.[6][7] The entry of R5-tropic HIV-1 into host T-cells is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the cell surface.[3] This binding event induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor.[3] The subsequent interaction between gp120 and CCR5 facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the host cell.[3]

INCB9471 binds to a transmembrane allosteric site on the CCR5 receptor, distinct from the binding site of its natural chemokine ligands such as MIP-1β.[6] This allosteric binding induces a conformational change in the receptor that prevents its interaction with the HIV-1 gp120 protein, thereby inhibiting the entry of the virus into the host cell.[6][8] Kinetic studies have shown that **INCB9471** associates rapidly with CCR5 and dissociates slowly, contributing to its prolonged antiviral effect.[3][6]



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HIV-1 Entry and Inhibition by INCB9471

Synthesis Pathway of INCB9471

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The synthesis of **INCB9471** was accomplished through a multi-step, nonlinear sequence.[3] The key steps involve the synthesis of the indane ring system, followed by its coupling to the piperazinyl-piperidine core.[3] A detailed description of the synthesis of a key intermediate and the final product is provided below, based on the published literature.

Scheme 1: Synthesis of the Trifluoromethyl Indane Moiety

The synthesis begins with 2-bromo-5-(trifluoromethyl)benzonitrile (7).[3]

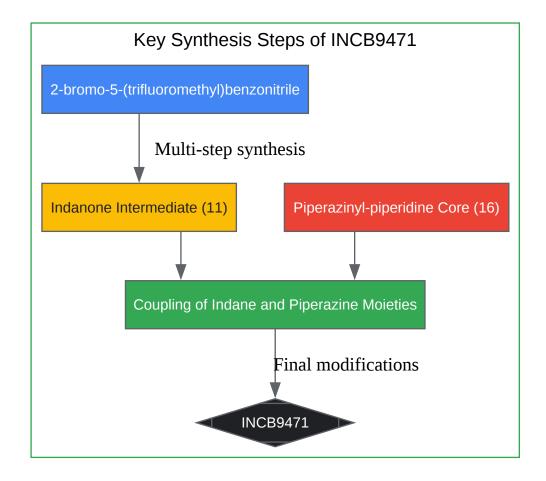
- Reduction to Alcohol: Compound 7 is first reduced with diisobutylaluminium hydride (DIBAL)
 to form the corresponding aldehyde, which is then further reduced with sodium borohydride
 (NaBH4) to yield the alcohol 8.[3]
- Formation of Malonate: The alcohol 8 is converted to a chloride using thionyl chloride (SOCI2), which then undergoes displacement with diethyl malonate to give the diester 9.[3]
- Decarboxylation: Saponification of the diester 9 followed by decarboxylation yields the monocarboxylic acid 10.[3]
- Ring Closure: Treatment of the carboxylic acid 10 with n-butyl lithium results in ring closure to form the indanone 11.[3]

Scheme 2: Assembly of the Final Compound

The synthesis of **INCB9471** utilizes a convergent approach where the indane moiety is coupled with a pre-assembled piperazinyl-piperidine core (16).[3]

- Core Synthesis: The piperazinyl-piperidine core (16) is prepared by the reaction of (S)-1-benzyl-2-methylpiperazine (14) with 1-Boc-4-piperidinone, followed by debenzylation.[3]
- Coupling and Final Steps: The indanone 11 is reduced to the corresponding alcohol, which is
 then coupled to the core intermediate 16. Subsequent functional group manipulations,
 including the introduction of the ethoxy group at the 2-position of the indane ring, lead to the
 final product, INCB9471.[3]





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Key Synthesis Steps of INCB9471

In Vitro and In Vivo Profile

INCB9471 has demonstrated a potent and selective profile in a range of in vitro and in vivo studies.

Table 1: In Vitro Activity of INCB9471



Assay	IC50 (nM)	Reference
CCR5 Binding (MIP-1β)	3.6	[3]
Chemotaxis (MIP-1β)	4.8	[6]
HIV-1 Antiviral (ADA strain)	0.36	[3]
HIV-1 Antiviral (BaL strain)	0.16	[3]
Intracellular Calcium Mobilization	16	[3]
ERK Phosphorylation	3	[3]
CCR5 Receptor Internalization	1.5	[3]

Table 2: Pharmacokinetic and ADME Properties of INCB9471

Parameter	Value	Reference
Caco-2 Permeability	16.5 x 10 ⁻⁶ cm/s	[3]
Human Serum Protein Binding (free fraction)	16%	[3]
Human Liver Microsome Intrinsic Clearance	Low	[3]
Half-life (T ₁ / ₂) in humans (repeat dosing)	58-60 hours	[3]

Experimental Protocols

Detailed methodologies for the key experiments are summarized below.

CCR5 Radioligand Binding Assay: The affinity of **INCB9471** for CCR5 was determined by its ability to displace the binding of a radiolabeled natural ligand, ¹²⁵I-MIP-1β, to human peripheral blood mononuclear cells (PBMCs) or IL-10-stimulated human monocytes.[3] Varying concentrations of **INCB9471** were incubated with the cells and the radioligand. The amount of



bound radioactivity was measured, and the IC50 value was calculated as the concentration of **INCB9471** that inhibited 50% of the specific binding of the radioligand.

Chemotaxis Assay: The functional antagonist activity of **INCB9471** was assessed in a chemotaxis assay using IL-10-stimulated human monocytes.[3] The ability of monocytes to migrate towards a chemoattractant (MIP-1β) in the presence of varying concentrations of **INCB9471** was measured using a multi-well chamber. The IC50 value represents the concentration of **INCB9471** that caused a 50% reduction in cell migration.[6]

Antiviral Assay: The anti-HIV-1 activity of **INCB9471** was evaluated in PHA-activated human PBMCs infected with R5-tropic HIV-1 strains (e.g., ADA and BaL).[3] The infected cells were cultured in the presence of various concentrations of **INCB9471**. Viral replication was quantified by measuring the level of the viral p24 core protein in the culture supernatants. The IC50 value was determined as the concentration of the compound that inhibited viral replication by 50%.[3]

Intracellular Calcium Mobilization Assay: The inhibition of CCR5-mediated signaling was measured by monitoring changes in intracellular calcium concentration. CCR5-expressing cells were loaded with a calcium-sensitive fluorescent dye. The cells were then stimulated with a CCR5 agonist (e.g., MIP-1 β) in the presence or absence of **INCB9471**. The change in fluorescence, indicative of calcium mobilization, was measured, and the IC50 value for the inhibition of this response was calculated.[3]

Clinical Evaluation

INCB9471 advanced into human clinical trials to evaluate its safety, tolerability, pharmacokinetics, and antiviral efficacy.

Phase I Studies: In Phase I trials with healthy volunteers, single doses of up to 300mg and multiple doses of up to 200mg for ten days were found to be safe and well-tolerated.[1] No dose-limiting toxicities were observed.

Phase II Studies: A Phase II study was conducted in HIV-1 infected patients who were either treatment-naïve or had been off antiretroviral therapy.[1][5]

Table 3: Phase II Clinical Trial Results for INCB9471



Parameter	Result	Reference
Dosage	200mg once daily for 14 days	[1]
Mean Maximal Viral Load Reduction	1.81 log10 at day 16	[1]
Mean Viral Load Reduction at Day 28	0.81 log10	[1]
Safety and Tolerability	Safe and well-tolerated	[1]

The results of the Phase II trial demonstrated that **INCB9471** has potent and sustained antiviral effects against R5-tropic HIV-1.[1] The long plasma half-life of the drug contributed to the continued suppression of viral load even after the dosing period had ended.[1]

Conclusion

INCB9471 is a potent, selective, and orally bioavailable CCR5 antagonist that emerged from a well-designed, structure-guided drug discovery program. Its allosteric mechanism of action provides effective inhibition of R5-tropic HIV-1 entry into host cells. Preclinical and clinical studies have demonstrated a favorable safety and efficacy profile, highlighting its potential as a therapeutic agent for the treatment of HIV-1 infection. This technical guide provides a comprehensive overview of the key data and methodologies related to the discovery and development of **INCB9471**.

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